![molecular formula C18H23N5O2S B5628836 (1S*,5R*)-3-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)carbonyl]-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5628836.png)
(1S*,5R*)-3-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)carbonyl]-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
The compound belongs to a class of chemically synthesized molecules with potential applications in various fields such as medicinal chemistry. The structure suggests it contains pyrazole, thiazole, and diazabicyclononane moieties, indicating a multifaceted approach to targeting biological receptors or enzymes.
Synthesis Analysis
Synthesis strategies for such complex molecules often involve multi-step reactions, including cycloadditions and reductive cyclizations. For instance, Gioiello et al. (2009) described a one-pot synthesis of pyrazole-5-carboxylates using 1,3-dipolar cycloaddition, showcasing the type of methodology that might be applied in synthesizing parts of the target compound (Gioiello et al., 2009).
Molecular Structure Analysis
Jiang et al. (2012) conducted an X-ray crystal structure analysis to determine the spatial structure of pyrazole and thiazole derivative compounds, offering insights into the molecular geometry that could be similar to the compound of interest (Jiang et al., 2012).
Chemical Reactions and Properties
The reactivity of such molecules often involves interactions with biomolecules, leading to potential biological effects. Puchnin et al. (2012) explored the synthesis of pyrazole- and thiazole-annulated derivatives, revealing the chemical reactivity patterns that might be expected from the target compound (Puchnin et al., 2012).
Physical Properties Analysis
The physical properties of complex organic molecules like the one are pivotal for their solubility, stability, and bioavailability. While specific studies on the physical properties of the target compound are not available, related research by Fedotov and Hotsulia (2023) on thiazole derivatives provides insights into the analysis of physical-chemical and pharmacokinetic parameters, which are critical for understanding the behavior of such compounds (Fedotov & Hotsulia, 2023).
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds and stability under various conditions, are essential for the application of the compound in any field. The work by Bade and Vedula (2015) on the synthesis of thiazole-pyrazole derivatives through a one-pot reaction highlights the type of chemical property analysis that might be relevant (Bade & Vedula, 2015).
Eigenschaften
IUPAC Name |
(1S,5R)-3-(1-ethyl-3-methylpyrazole-4-carbonyl)-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O2S/c1-3-22-9-16(12(2)20-22)18(25)21-6-13-4-5-15(8-21)23(17(13)24)7-14-10-26-11-19-14/h9-11,13,15H,3-8H2,1-2H3/t13-,15+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKLSCHKNIZLBOK-DZGCQCFKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C)C(=O)N2CC3CCC(C2)N(C3=O)CC4=CSC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C=C(C(=N1)C)C(=O)N2C[C@@H]3CC[C@H](C2)N(C3=O)CC4=CSC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1S*,5R*)-3-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)carbonyl]-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.